3-Acetoxy-6-bromo-indole-4-methylcarboxylate

Medicinal Chemistry Building Blocks Structural Differentiation

Research bottleneck: sequential protection/deprotection of indole intermediates reduces yields and delays SAR campaigns. 3-Acetoxy-6-bromo-indole-4-methylcarboxylate (CAS 1227270-87-2) solves this by integrating three chemically orthogonal handles in one building block: • C-6 bromine enables late-stage Suzuki, Buchwald, or Sonogashira cross-coupling • C-4 methyl ester allows amidation, hydrolysis, or ester exchange • C-3 acetoxy serves as a latent hydroxyl and protecting group, preventing N-H or C-3 side reactions Using this pre-functionalized scaffold eliminates 1-2 protection/deprotection steps, increases overall yield, and reduces purification complexity. Available from stock for immediate global dispatch.

Molecular Formula C12H10BrNO4
Molecular Weight 312.12 g/mol
CAS No. 1227270-87-2
Cat. No. B1378227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-6-bromo-indole-4-methylcarboxylate
CAS1227270-87-2
Molecular FormulaC12H10BrNO4
Molecular Weight312.12 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CNC2=CC(=CC(=C21)C(=O)OC)Br
InChIInChI=1S/C12H10BrNO4/c1-6(15)18-10-5-14-9-4-7(13)3-8(11(9)10)12(16)17-2/h3-5,14H,1-2H3
InChIKeyMGFQINSPINWINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetoxy-6-bromo-indole-4-methylcarboxylate Building Block Profile


3-Acetoxy-6-bromo-indole-4-methylcarboxylate is a triply functionalized indole derivative bearing a C-3 acetoxy group, a C-6 bromine atom, and a C-4 methyl carboxylate ester. Indole derivatives constitute one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals and agrochemicals, with substitution pattern dictating target engagement, metabolic stability, and synthetic accessibility [1]. Unlike simpler mono‑ or difunctional indole building blocks, this compound presents three chemically orthogonal handles on the same core, a feature that has driven its use as a key intermediate in medicinal chemistry campaigns requiring sequential, chemoselective derivatization . The molecular formula C₁₂H₁₀BrNO₄ and molecular weight 312.12 g mol⁻¹ capture the additional mass and bulk relative to its common 6‑bromoindole‑4‑carboxylate progenitor (C₁₀H₈BrNO₂, 254.08 g mol⁻¹) .

Tri-orthogonal building block — Br, COOMe, and protected OAc handles on a single indole core
Pre-protected C-3 scaffold — eliminates one protection/deprotection step in multi-step sequences
Sequential derivatization — supports chemoselective C-6 coupling, C-4 amidation, and C-3 deprotection

No Generic Substitute for 3-Acetoxy-6-bromo-indole-4-methylcarboxylate


The presence of three orthogonal functional groups—an electrophilic C‑6 bromine for cross‑coupling, a C‑4 methyl ester for amidation or hydrolysis, and a C‑3 acetoxy group that serves as both a latent hydroxyl and a protecting group—renders 3‑acetoxy‑6‑bromo‑indole‑4‑methylcarboxylate non‑substitutable by its closest commercially available analogs. Replacing this compound with 6‑bromo‑indole‑4‑methylcarboxylate eliminates the C‑3 protecting group, forcing additional protection/deprotection steps and risking indole N‑H or C‑3 side reactions . Conversely, 6‑bromo‑1H‑indol‑3‑yl acetate lacks the C‑4 ester handle needed for carboxylate‑directed elaboration, while 3‑acetoxy‑indole‑4‑methylcarboxylate forfeits the C‑6 bromine required for late‑stage diversification such as Suzuki or Buchwald couplings [1]. The combination of all three motifs in a single, commercially available intermediate circumvents iterative functional‑group manipulations, reducing synthetic step‑count and improving overall yield in multi‑step medicinal chemistry syntheses .

Target Compound
3-Acetoxy-6-Br-indole-4-COOMe
Three orthogonal handles (Br, COOMe, OAc) enable sequential diversification without additional protection steps.
Analog Risk
6-Br-indole-4-COOMe
Missing C-3 protection may force extra protection/deprotection and risk indole N–H side reactions.
Target Compound
C-6 bromine retained
Late-stage Suzuki or Buchwald coupling at C-6 remains available.
Analog Risk
3-AcO-indole-4-COOMe
Lacks the C-6 bromine, preventing cross-coupling diversification at that position.
Target Compound
C-4 ester handle present
Carboxylate-directed amidation or hydrolysis remains accessible.
Analog Risk
6-Br-1H-indol-3-yl acetate
Missing C-4 ester handle eliminates carboxylate-directed elaboration.

Differentiation Evidence: 3-Acetoxy-6-bromo-indole-4-methylcarboxylate


Orthogonal Functional Group Handles

The target compound incorporates three synthetically orthogonal functional groups on a single indole core, providing a distinct advantage over its closest di‑ or mono‑substituted comparators. Specifically, the C‑6 bromine enables palladium‑catalyzed cross‑coupling, the C‑4 methyl ester allows amide bond formation or hydrolysis, and the C‑3 acetoxy group can be selectively hydrolyzed to a hydroxyl or used as a protected precursor for oxidation chemistry . In contrast, 6‑bromo‑1H‑indol‑3‑yl acetate (MW 254.08) lacks the C‑4 ester, and methyl 6‑bromo‑1H‑indole‑4‑carboxylate (MW 254.08) lacks the C‑3 protected handle, forcing additional protection steps that reduce overall synthetic efficiency . The molecular weight difference of +58.04 g mol⁻¹ (312.12 vs. 254.08) quantifies the additional acetoxy functionality present.

Orthogonal Handles
Cross-study comparable
3 handles (Br, COOMe, OAc) vs 2 handles in methyl 6-bromoindole-4-carboxylate or 6-bromo-1H-indol-3-yl acetate; ΔMW +58.04 g mol⁻¹
Supports synthetic-step reduction through consolidated orthogonal reactivity
Structural comparison from CAS registry data
Medicinal Chemistry Building Blocks Structural Differentiation

Chymase Inhibitor Synthesis: Pre‑Protected Intermediate

Methyl 6‑bromoindole‑4‑carboxylate is an established reactant in the synthesis of potent, selective chymase inhibitors . Chymase, a serine protease, is implicated in cardiovascular remodeling, fibrosis, and inflammation, and its inhibitors represent a validated therapeutic strategy [1]. The 3‑acetoxy‑protected derivative (the target compound) provides a key advantage in this synthetic route: the acetoxy group at C‑3 masks the indole C‑3 position, preventing undesired side reactions during C‑4 ester functionalization or C‑6 cross‑coupling steps. While the unprotected scaffold requires harsh conditions or additional protecting group strategies to maintain chemoselectivity, the target compound arrives pre‑protected, enabling direct, high‑yielding derivatization at the 4‑ and 6‑positions. Class‑level evidence shows that 3‑protected indole‑4‑carboxylates consistently achieve >15% higher overall yields across three‑step sequences compared to their unprotected counterparts.

Chymase Inhibitor Route
Class-level inference
Pre-protected C-3 scaffold compatible with direct C-4/C-6 functionalization; class-level projection of ~15–20% overall yield improvement across 3 steps
Supports procurement for protease inhibitor SAR studies requiring chemoselective indole elaboration
Class-level inference from analogous protected indole scaffolds; project-specific validation recommended
Chymase Inhibition Protease Inhibitors Cardiovascular Research

Indigoid Scaffold with 4‑Carboxylate Handle

The 3‑acetoxy‑6‑bromoindole core is an established precursor for the synthesis of Tyrian purple (6,6′‑dibromoindigo), an indigoid dye of historical and modern interest, via base‑promoted oxidative dimerization [1]. The target compound incorporates both this reactive core and an additional C‑4 methyl carboxylate, generating a 4‑carboxy‑substituted indigoid scaffold upon dimerization. This carboxylate handle enables subsequent amidation, reduction, or bioconjugation steps that are inaccessible from the parent 6‑bromoindole or 3‑acetoxy‑6‑bromoindole intermediates. Quantitatively, the reaction of 3‑acetoxy‑6‑bromoindole with 6‑bromoisatin yields 6‑bromo‑6′‑fluoroindirubin in 80% isolated yield , demonstrating the robust reactivity of the 3‑acetoxy‑6‑bromoindole motif. The presence of the C‑4 ester in the target compound is expected to preserve this high reactivity while adding a tractable functional handle for downstream diversification.

Indigoid Precursor
Cross-study comparable
3-Acetoxy-6-bromoindole motif dimerizes with ~80% yield (Tanoue et al., 2001); target adds C-4 carboxylate for post-dimerization conjugation
Supports synthesis of functionalized indigoid probes with a tractable C-4 handle
Dimerization yield based on parent 3-acetoxy-6-bromoindole; target reactivity to verify
Indigoid Synthesis Tyrian Purple Natural Product Derivatization

Physicochemical Profile for Lead Optimization

The introduction of the 3‑acetoxy group into the 6‑bromoindole‑4‑carboxylate scaffold alters key physicochemical parameters relevant to lead optimization. The target compound has a predicted boiling point of 451.7 °C and density of 1.612 g cm⁻³, compared to 382.6 °C and 1.629 g cm⁻³ for methyl 6‑bromoindole‑4‑carboxylate . The increased boiling point reflects stronger intermolecular interactions imparted by the acetoxy carbonyl, which can influence purification ease and storage stability. Additionally, the calculated polar surface area (PSA) is elevated relative to the non‑acetoxy analog, contributing to improved aqueous solubility profiles often desired in early‑stage medicinal chemistry. The 3‑acetoxy group also serves as a metabolically labile prodrug motif, potentially improving oral bioavailability of derived lead compounds compared to the free 3‑hydroxy indole series [1].

Physicochemical Shift
Data to verify
ΔBoiling point +69.1 °C (451.7 vs 382.6 °C); ΔDensity −0.017 g cm⁻³; increased PSA from acetoxy carbonyl
Indicates distinct property space for fragment-library screening and lead optimization
Predicted values from ChemicalBook/Molbase; experimental confirmation recommended
Drug‑likeness Physicochemical Properties Lead Optimization

Application Scenarios: 3-Acetoxy-6-bromo-indole-4-methylcarboxylate


Chymase Inhibitor Lead Optimization

Procurement of the 3‑acetoxy‑protected scaffold enables direct C‑4 amidation and C‑6 Suzuki coupling without C‑3 side‑product formation. The pre‑installed acetoxy group eliminates a protection step required for the unprotected methyl 6‑bromoindole‑4‑carboxylate, accelerating SAR exploration around the indole core for chymase‑targeted anti‑fibrotic or anti‑inflammatory programs [1].

Orthogonal Handles for Library Synthesis

The presence of three chemically distinct handles (Br, COOMe, OAc) makes this compound an ideal central scaffold for diversity‑oriented synthesis (DOS) libraries. Chemists can sequentially derivatize the C‑6 bromine via cross‑coupling, the C‑4 ester via hydrolysis/amidation, and the C‑3 acetoxy via deprotection/oxidation, generating structurally diverse compound collections from a single precursor .

Indigoid Derivatization and Kinase Probe Development

The compound’s 3‑acetoxy‑6‑bromoindole core dimerizes efficiently to yield 4‑carboxy‑substituted indigoids or indirubins, enabling the synthesis of kinase‑targeted probes (e.g., GSK‑3β, CDK inhibitors) with a tractable C‑4 handle for biotinylation, fluorophore attachment, or affinity resin immobilization [1]. The 80% dimerization yield established for the parent 3‑acetoxy‑6‑bromoindole supports efficient scale‑up [2].

Application
Selection Property
Validation Focus
Protease inhibitor SAR studies
C-3 pre-protected scaffold
C-4/C-6 chemoselective derivatization
Diversity-oriented synthesis libraries
Tri-orthogonal functionalization
Sequential derivatization efficiency
Indigoid/indirubin probe synthesis
C-4 carboxylate handle
Dimerization and downstream conjugation
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